Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate
Description
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 3 and a thioxo (sulfur-containing) moiety at position 3. The iminomethyl bridge links the triazole ring to a methyl benzoate group, forming a planar conjugated system . This compound belongs to a broader class of triazole derivatives, which are widely studied for their electronic, photophysical, and biological properties .
Properties
CAS No. |
478253-99-5 |
|---|---|
Molecular Formula |
C17H13ClN4O2S |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O2S/c1-24-16(23)12-8-6-11(7-9-12)10-19-22-15(20-21-17(22)25)13-4-2-3-5-14(13)18/h2-10H,1H3,(H,21,25)/b19-10+ |
InChI Key |
DUSAAVXEKQACJV-VXLYETTFSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,2,4-triazole-3-thione. This intermediate is then reacted with methyl 4-formylbenzoate under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity to certain proteins, while the benzoate ester can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorophenyl substituent (Cl) in the target compound provides moderate electron-withdrawing effects compared to fluorine (F), influencing charge distribution and reactivity .
- Crystallinity : Para-substituted derivatives (e.g., 4-fluorophenyl) exhibit improved crystallinity due to symmetric molecular arrangements, as observed in related sulfonate esters .
Electronic and Photophysical Properties
A study on 2-[3-(methyl/ethyl/p-methylbenzyl)-5-oxo-triazol-4-yl]-isoindoline-1,3-diones revealed that sulfur-containing substituents enhance intramolecular charge transfer (ICT), leading to red-shifted emission spectra . While direct data on the target compound’s electroluminescence are unavailable, its structural similarity to these derivatives suggests comparable ICT behavior. Fluorinated analogues (e.g., 2-fluorophenyl) may exhibit higher electron affinity, beneficial for organic light-emitting diodes (OLEDs) .
Biological Activity
Methyl 4-(((3-(2-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound characterized by its unique structural features, including a methyl ester functional group and a thioxo-substituted triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 372.82 g/mol. The structure includes:
- A methyl ester group
- A thioxo-substituted triazole ring
- A 2-chlorophenyl group
This unique configuration may enhance its solubility and bioavailability compared to other similar compounds .
Biological Activity
Compounds containing triazole rings are well-known for their diverse biological activities. This compound exhibits several potential biological activities:
Antifungal Activity
Research indicates that triazole derivatives possess significant antifungal properties. For example, related compounds have shown activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM . The presence of the thioxo group in this compound may enhance its antifungal efficacy.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that triazole derivatives can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that modifications to the triazole ring can significantly impact antimicrobial potency .
Anticancer Potential
The thioxo group and the triazole moiety are associated with anticancer activity. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies
- Antifungal Study : A study evaluated the antifungal activity of various triazole derivatives, including those similar to this compound). The results indicated that these compounds could inhibit fungal growth effectively, with MIC values comparable to standard antifungal agents like fluconazole .
- Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains using the microdilution method. Results showed promising antibacterial activity with MIC values significantly lower than those of common antibiotics, suggesting its potential as a lead compound for further development .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on:
- Binding affinities with target enzymes
- Mechanisms of action at the cellular level
These studies are essential for determining the safety and efficacy of the compound in clinical settings.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(2-Chlorophenyl)-1H-1,2,4-triazole | Contains a triazole ring and chlorophenyl group | Antifungal and anticancer activity |
| Thiosemicarbazone derivatives | Similar thiosemicarbazone structure | Antimicrobial and anticancer properties |
| Benzothiazole derivatives | Contains sulfur and nitrogen heterocycles | Antiviral and anti-inflammatory activity |
This compound stands out due to its specific combination of functional groups that may confer distinct biological activities not found in similar compounds .
Q & A
Basic: What are the established synthetic routes for Methyl 4-... benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with condensation of substituted benzaldehydes with triazole precursors. A general protocol includes:
- Step 1: Dissolving 4-amino-1,2,4-triazole derivatives in absolute ethanol with glacial acetic acid as a catalyst.
- Step 2: Refluxing with substituted benzaldehyde (e.g., 2-chlorobenzaldehyde) for 4–6 hours.
- Step 3: Evaporating solvent under reduced pressure and filtering the precipitate .
Optimization Strategies:
Basic: Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms substituent positions and imine bond geometry (e.g., E/Z isomerism via coupling constants) .
- Example: Aromatic protons in the 7.2–8.1 ppm range indicate benzoyl and chlorophenyl groups.
- X-ray Crystallography:
- LC-MS (Liquid Chromatography-Mass Spectrometry):
- Validates molecular weight (e.g., [M+H]⁺ peak at m/z 385.2) and purity (>95%) .
Advanced: How does the compound's reactivity vary under different pH conditions, and what are the implications for its functionalization?
Methodological Answer:
- Acidic Conditions (pH < 4):
- Basic Conditions (pH > 9):
- Implications for Functionalization:
Advanced: What strategies can resolve contradictions in reported biological activities across different in vitro assays?
Methodological Answer:
Case Study: Discrepancies in antimicrobial activity (e.g., MIC values varying by 10-fold):
Assay Standardization:
- Use identical bacterial strains (e.g., ATCC controls) and growth media to minimize variability .
Orthogonal Assays:
- Compare enzymatic inhibition (e.g., triazole binding to CYP450) vs. cell viability (MTT assay) to distinguish direct vs. indirect effects .
Data Normalization:
Advanced: How can computational modeling predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina):
- Predicts binding affinity to targets like EGFR kinase (PDB ID: 1M17). The triazole-thione group shows hydrogen bonding with Thr766 and Met769 .
- MD Simulations (GROMACS):
- Simulates ligand-receptor stability over 100 ns, revealing conformational changes in the active site .
- Validation:
Safety: What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification (GHS):
- First Aid:
- Storage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
